Synthetic Efficiency: Solvent-Free Friedel-Crafts Route Delivers 98% Yield vs. Acid Chloride Route at 90.6%
The solvent-free Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride produces 2,4-difluorophenylacetyl chloride in 98% yield, as described in a fluconazole synthesis optimization study [1]. In contrast, the conventional acid chloride route from 2,4-difluorophenylacetic acid using thionyl chloride with DMF catalysis in toluene yields 90.6% under optimized conditions (patent CN105601502) . This represents an absolute yield advantage of 7.4 percentage points for the Friedel-Crafts approach, which is also atom-economically more direct.
| Evidence Dimension | Synthetic yield for preparation of 2,4-difluorophenylacetyl chloride |
|---|---|
| Target Compound Data | 98% yield via solvent-free Friedel-Crafts acylation of 1,3-difluorobenzene |
| Comparator Or Baseline | 90.6% yield via acid chloride route (2,4-difluorophenylacetic acid + SOCl₂, DMF, toluene, patent CN105601502) |
| Quantified Difference | +7.4 percentage points absolute yield advantage for Friedel-Crafts route |
| Conditions | Solvent-free vs. toluene solvent; Friedel-Crafts vs. nucleophilic substitution; both at preparative scale |
Why This Matters
For procurement decisions, the availability of a higher-yielding, solvent-free synthetic route directly impacts cost of goods and scalability, making the Friedel-Crafts-derived product potentially more economical at scale.
- [1] Wu, C.; Li, X.; Shi, X.; Shi, Y.; Wang, M. Optimization and study on the synthesis of fluconazole. Zhongguo Yaowu Huaxue Zazhi. Reported on Triazoles.com: 98% yield for 2,4-difluorophenylacetyl chloride via Friedel-Crafts. View Source
